2-chloro-1,3-oxazole hydrochloride

描述

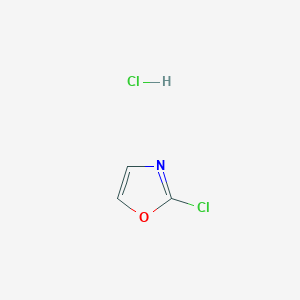

2-Chloro-1,3-oxazole hydrochloride is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1,3-oxazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-halo ketones with primary amides, which can be induced by dehydrating agents such as sulfuric acid or phosphorus oxychloride . Another approach involves the use of isocyanides with acid chlorides, where cyclization is facilitated by anhydrous hydrogen fluoride or polyphosphoric acid .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of metal-free synthetic routes has gained attention due to their eco-friendly nature and cost-effectiveness . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity.

化学反应分析

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 acts as a leaving group, enabling displacement by nucleophiles under basic or acidic conditions:

Mechanistically, the electron-withdrawing oxazole ring polarizes the C–Cl bond, facilitating nucleophilic attack. Pyridine derivatives often require harsher conditions (e.g., CuI catalysis) for substitution .

Electrophilic Aromatic Substitution

The chlorine atom directs electrophiles to specific positions on the oxazole ring:

| Electrophile | Catalyst | Product | Regioselectivity |

|---|---|---|---|

| NO₂⁺ (nitration) | H₂SO₄/HNO₃ | 5-Nitro-2-chloro-1,3-oxazole | Predominant substitution at position 5 |

| RCO⁺ (Friedel-Crafts) | AlCl₃ | 4-Acyl-2-chloro-1,3-oxazoles | Limited reactivity due to ring electron deficiency |

Oxidation and Reduction

The oxazole ring and substituents undergo redox transformations:

Oxidation:

-

Ring cleavage : KMnO₄ in acidic conditions converts the oxazole to a carboxylic acid derivative.

-

Side-chain oxidation : Methyl groups (if present) oxidize to carboxyl groups under CrO₃/H₂SO₄.

Reduction:

-

Catalytic hydrogenation : Pd/C with H₂ reduces the oxazole ring to oxazoline (partial saturation).

-

LiAlH₄ : Selectively reduces carbonyl groups in fused systems without ring opening.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | 2-Aryl-1,3-oxazoles |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl amines | 2-(N-Aryl)-1,3-oxazoles |

These reactions typically require inert atmospheres and elevated temperatures (80–120°C) .

Heterocycle Functionalization

2-Chloro-1,3-oxazole hydrochloride serves as a precursor for fused heterocycles:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Cycloaddition | Azides, Cu(I) | Triazole-oxazole hybrids | Bioactive scaffolds |

| Condensation | Hydrazines | Pyrazole-oxazole conjugates | Anticancer agents |

Mechanistic Insights

-

Substitution : Proceeds via a two-step addition-elimination pathway, with rate-determining nucleophilic attack.

-

Redox Stability : The oxazole ring resists reduction under mild conditions but degrades under strong acidic oxidants.

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for constructing nitrogen-rich heterocycles with tailored properties.

科学研究应用

Pharmaceutical Applications

a. Synthesis of Bioactive Compounds

2-Chloro-1,3-oxazole hydrochloride serves as an important intermediate in the synthesis of various biologically active compounds. Research indicates that derivatives of 2-chloro-1,3-oxazole exhibit promising anti-cancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell growth, suggesting potential applications in cancer therapy . The compound's ability to interact with specific biological targets enhances its efficacy in drug development.

b. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A review of oxazole derivatives highlighted their broad spectrum of biological activities, including antibacterial and antifungal effects. In vitro studies have demonstrated that several 1,3-oxazole derivatives exhibit significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This positions this compound as a candidate for developing new antimicrobial agents.

c. Antitumor Activity

Recent studies have focused on the antitumor potential of 2-chloro-1,3-oxazole derivatives. For example, a series of synthesized compounds were evaluated against human tumor cell lines, revealing that some exhibited notable growth inhibition at low micromolar concentrations . The structure-activity relationship (SAR) analyses indicate that modifications on the oxazole ring can enhance antitumor activity, making it a valuable scaffold in cancer drug discovery .

Agricultural Applications

a. Development of Agrochemicals

In addition to its pharmaceutical applications, this compound shows potential in agricultural chemistry. Its derivatives are being explored for use as herbicides and fungicides due to their ability to disrupt biological processes in pests and pathogens. The chlorine substituent at position two may influence its reactivity and selectivity towards target organisms.

Case Studies and Research Findings

Several case studies illustrate the effectiveness of 2-chloro-1,3-oxazole derivatives:

- Anticancer Activity : A study reported that certain oxazole derivatives showed IC50 values in the nanomolar range against prostate cancer cell lines (PC-3) and epidermoid carcinoma cells (A431) .

- Antimicrobial Efficacy : Research demonstrated that specific oxazole compounds exhibited zones of inhibition comparable to standard antibiotics against various bacterial strains .

作用机制

The mechanism of action of 2-chloro-1,3-oxazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the inhibition of enzymatic activity or the disruption of cellular processes, contributing to its biological effects .

相似化合物的比较

1,3-Oxazole: A parent compound with similar structural features but lacking the chlorine substituent.

2,5-Dimethyl-1,3-oxazole: A derivative with methyl groups at positions 2 and 5, exhibiting different reactivity and applications.

1,3-Thiazole: A sulfur-containing analog with distinct chemical properties and biological activities.

Uniqueness: 2-Chloro-1,3-oxazole hydrochloride is unique due to the presence of the chlorine atom, which enhances its electrophilicity and reactivity compared to its analogs . This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

生物活性

2-Chloro-1,3-oxazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The chlorine substitution at the second position enhances its biological activity by influencing the electronic properties of the molecule.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. Studies indicate that oxazole derivatives often exhibit strong inhibitory effects against pathogens, including multi-drug-resistant strains.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| This compound | S. aureus | 20 |

| Reference Drug (Ampicillin) | E. coli | 24 |

| Reference Drug (Ampicillin) | S. aureus | 26 |

The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics like ampicillin .

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties through mechanisms such as tubulin polymerization inhibition. This action disrupts cancer cell division and proliferation.

Case Study: Inhibition of Cancer Cell Lines

In a study examining various oxazole derivatives, it was found that certain analogues of 2-chloro-1,3-oxazole significantly inhibited leukemia cell lines with IC50 values ranging from 44.7 nM to 48.8 nM . The structure-activity relationship (SAR) analysis revealed that halogenated compounds displayed enhanced potency.

Table 2: Anticancer Activity of Selected Oxazole Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HL-60 (Leukemia) | 45 |

| Analog A | HL-60 (Leukemia) | 44.7 |

| Analog B | K562 (Leukemia) | 48.8 |

Anti-inflammatory Properties

The anti-inflammatory effects of oxazole derivatives have also been documented. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : The compound inhibits enzymes crucial for microbial growth.

- Anticancer Mechanism : It binds to tubulin at colchicine binding sites, preventing polymerization and thus hindering mitosis.

- Anti-inflammatory Effects : The compound reduces the production of inflammatory mediators by inhibiting key enzymes involved in the inflammatory response .

属性

IUPAC Name |

2-chloro-1,3-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO.ClH/c4-3-5-1-2-6-3;/h1-2H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVIMTIDVWDRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059937-68-5 | |

| Record name | 2-chloro-1,3-oxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。